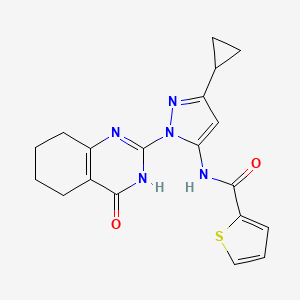

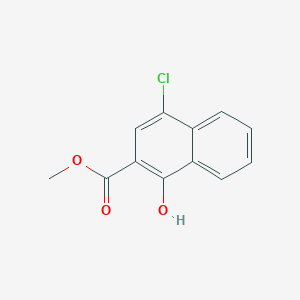

![molecular formula C10H15NO2 B2822767 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile CAS No. 95192-95-3](/img/structure/B2822767.png)

2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile” is a chemical compound that has been studied in the field of organic chemistry . It is derived from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination .

Synthesis Analysis

The synthesis of this compound involves a palladium-catalysed aminocarbonylation . The process starts with 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone . Systematic investigations have revealed that high yields of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained via this palladium-catalysed aminocarbonylation .Molecular Structure Analysis

The molecular formula of “this compound” is C10H15NO2 . The InChI code for this compound is 1S/C10H15NO2/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is a palladium-catalysed aminocarbonylation . This reaction involves the use of a palladium-phosphine precatalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications :

- Farkas, Petz, and Kollár (2015) described the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides using palladium-catalyzed aminocarbonylation, highlighting its utility in producing high yields of acrylamides, which are important in organic synthesis (Farkas, Petz, & Kollár, 2015).

Material Science and Polymer Research :

- The work of Kaçan, Koyuncu, and Mckillop (1993) demonstrated the intramolecular oxidative cyclisation of 1-(4-hydroxyaryl)-2-ketoximes, leading to the formation of 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-ones, which are valuable in material science for the development of new polymers and materials (Kaçan, Koyuncu, & Mckillop, 1993).

Analytical Chemistry Applications :

- In analytical chemistry, the use of acetonitrile, a solvent related to 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile, has been reported in various studies. For instance, Kashyap, Pandya, Kondawar, and Gabhane (2005) utilized acetonitrile in a modified Soxhlet apparatus for the rapid analysis of 2,4-D in soil samples, demonstrating its effectiveness in environmental sample analysis (Kashyap, Pandya, Kondawar, & Gabhane, 2005).

Spiro Compounds and Drug Intermediates :

- Additionally, 1,4-Dioxaspiro[4.5]decan-8-one, a compound structurally related to this compound, has been reported by Zhang Feng-bao (2006) to be a useful bifunctional synthetic intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates (Zhang Feng-bao, 2006).

Wirkmechanismus

Mode of Action

It is synthesized via palladium-catalysed aminocarbonylation , which suggests that it might interact with its targets through carbonyl or amine groups.

Result of Action

The molecular and cellular effects of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile’s action are currently unknown

Eigenschaften

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-6-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILBEGYQLJKWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)CC#N)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

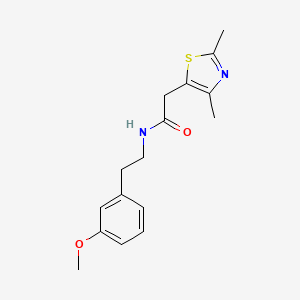

![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)

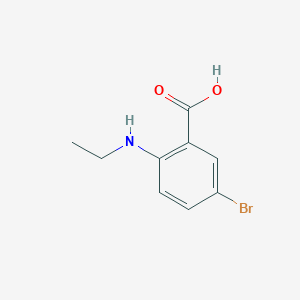

![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)

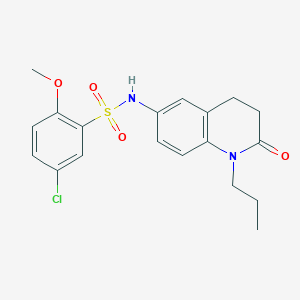

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)

![Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B2822692.png)

![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)

![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)